molecular formula C9H9N3O2 B8584561 2-(2-Nitrobenzylamino)acetonitrile

2-(2-Nitrobenzylamino)acetonitrile

Cat. No. B8584561
M. Wt: 191.19 g/mol
InChI Key: GNHYCSVAUGUQOM-UHFFFAOYSA-N
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Patent
US08673898B2

Procedure details

2-aminoacetonitrile hydrochloride salt (3.67 g, 39.7 mmol) was added to a solution of 2-nitrobenzaldehyde (5.00 g, 33.1 mmol) dissolved in anhydrous MeOH (30 mL). The reaction was stirred at room temperature for 5 minutes to achieve solution. NaCNBH3 (2.08 g, 33.1) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure, then diluted with EtOAc (50 mL). The organics phase was washed with saturated NaHCO3 (30 mL) and brine (30 mL), dried over Na2SO4, and concentrated to give 4.20 g (22.0 mmol, 66% yield) of 2-(2-nitrobenzylamino)acetonitrile (1) as a tan oil 4.20 g (22.0 mmol, 66% yield). The material was used without purification in the next step.
Quantity
3.67 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.08 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]#[N:5].[N+:6]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH:11]=O)([O-:8])=[O:7].[BH3-]C#N.[Na+]>CO>[N+:6]([C:9]1[CH:16]=[CH:15][CH:14]=[CH:13][C:10]=1[CH2:11][NH:5][CH2:4][C:3]#[N:2])([O-:8])=[O:7] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
3.67 g
Type
reactant
Smiles
Cl.NCC#N
Name
Quantity
5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=O)C=CC=C1
Step Two
Name
Quantity
2.08 g
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at room temperature for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with EtOAc (50 mL)
WASH
Type
WASH
Details
The organics phase was washed with saturated NaHCO3 (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(CNCC#N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 22 mmol
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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